1-(1H-indazol-5-yl)propan-2-amine dihydrochloride is a chemical compound classified as an indazole derivative. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential applications in various scientific fields, including pharmaceuticals and materials science.
The compound is identified by the CAS number 2694729-13-8 and is characterized by its unique molecular structure, which contributes to its biological properties. It falls under the broader classification of indazole derivatives, which are frequently explored for their therapeutic potentials, including anticancer and anti-inflammatory activities.
The synthesis of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride typically involves several key steps:
Industrial production often employs optimized reaction conditions in batch or continuous flow reactors to maximize yield and purity. Purification techniques such as crystallization or chromatography are utilized to isolate the final product effectively.
The molecular formula for 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride is C10H15Cl2N3, with a molecular weight of 248.2 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C10H15Cl2N3 |
Molecular Weight | 248.2 g/mol |
IUPAC Name | 1-(1H-indazol-5-yl)propan-2-amine; dihydrochloride |
InChI | InChI=1S/C10H15N3.2ClH/c1-8(12-2)5-9-3-4... |
InChI Key | JMWIMASQGFXOGT-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC2=C(C=C1)NN=C2)NC.Cl.Cl |
This structure highlights the unique features of the compound, particularly the indazole moiety that contributes to its biological activity.
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride is capable of undergoing various chemical reactions:
These chemical properties make it a versatile compound for further synthetic applications and modifications.
The mechanism of action for 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets within biological systems:
These interactions underscore its potential therapeutic applications.
The physical and chemical properties of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Purity | ≥95% |
These properties are essential for understanding its behavior in different environments and applications in research .
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride has a range of applications in scientific research:
This compound's versatility makes it a valuable asset in various scientific fields, highlighting its importance in ongoing research initiatives.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1